

IUPAC name and synonyms for 2,3-Dimethyl-7-nitro-1H-indole

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Compound of Interest

Compound Name: 2,3-Dimethyl-7-nitro-1H-indole

Cat. No.: B1293710

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An In-Depth Technical Guide to **2,3-Dimethyl-7-nitro-1H-indole**: Synthesis, Properties, and Applications

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity. [1] Its unique electronic structure and ability to participate in various chemical interactions make it a "privileged structure" in drug discovery. [2] Within this important class, substituted indoles offer a pathway to modulate pharmacological properties. **2,3-Dimethyl-7-nitro-1H-indole** is a specific derivative that combines the features of the indole core with the electronic influence of a nitro group and the steric/electronic effects of two methyl groups.

The presence of the electron-withdrawing nitro group at the 7-position significantly alters the electron density of the bicyclic system, influencing its reactivity and potential as a pharmacophore. [3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of **2,3-Dimethyl-7-nitro-1H-indole**, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and experimental replication. The standard nomenclature for the topic compound is defined by

the International Union of Pure and Applied Chemistry (IUPAC).

The formally accepted IUPAC name is **2,3-dimethyl-7-nitro-1H-indole**.^[4] This name precisely describes a bicyclic structure composed of a benzene ring fused to a pyrrole ring (the indole core), with methyl groups at positions 2 and 3, and a nitro group at position 7. The "1H" designation confirms the position of the hydrogen atom on the nitrogen of the pyrrole ring.

For practical and historical reasons, numerous synonyms and identifiers are used across chemical databases and supplier catalogs. A consolidated list is essential for comprehensive information retrieval.

Table 1: Identifiers and Synonyms for 2,3-Dimethyl-7-nitro-1H-indole	
Preferred IUPAC Name	2,3-dimethyl-7-nitro-1H-indole ^{[4][5]}
CAS Number	41018-86-4 ^{[4][6][7]}
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂ ^{[4][6][8]}
Common Synonyms	7-Nitro-2,3-dimethylindole ^{[4][6][8]}
2,3-Dimethyl-7-nitroindole ^{[4][6][8]}	
1H-Indole, 2,3-dimethyl-7-nitro- ^{[4][6]}	
Other Identifiers	
PubChem CID	38742 ^[4]
EC Number	826-906-3 ^[4]
UNII	Y5SP7VY56V ^{[4][6]}
ChEMBL ID	CHEMBL1412244 ^[4]
MDL Number	MFCD00022710 ^{[6][7][9]}

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is fundamental to its application in research, including designing reaction conditions, developing analytical methods,

and formulating for biological assays.

Table 2: Physicochemical Properties of 2,3-Dimethyl-7-nitro-1H-indole

Property	Value
Molecular Weight	190.20 g/mol [4][6]
Appearance	Light yellow to brown powder or solid[6][8]
Melting Point	160-165 °C[6][8]
Boiling Point (est.)	325.7 °C (rough estimate)[6][8]
Density (est.)	1.2167 g/cm ³ (rough estimate)[6]
Water Solubility	1.2 µg/mL (at pH 7.4); considered negligible[4][6]
pKa (Predicted)	14.84 ± 0.30[6]

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of **2,3-Dimethyl-7-nitro-1H-indole**. Key data are available through public and commercial databases.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4] The spectra would confirm the presence of the two distinct methyl groups, the aromatic protons on the benzene ring, and the N-H proton.
- Mass Spectrometry (MS): GC-MS data show a molecular ion peak consistent with its molecular weight, aiding in the confirmation of its identity and purity.[4]
- Infrared Spectroscopy (IR): The IR spectrum reveals characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[4]

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry. The most common and direct approach to 2,3-disubstituted indoles is the Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis of 2,3-Dimethyl-7-nitro-1H-indole

This protocol describes the acid-catalyzed reaction between 2-nitrophenylhydrazine and butan-2-one (methyl ethyl ketone) to yield the target compound. The causality behind this choice is its efficiency and the ready availability of the starting materials.^[8]

Principle: The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which undergoes a ^[10]^[10]-sigmatropic rearrangement (the key step), followed by the loss of ammonia to form the aromatic indole ring.

Materials:

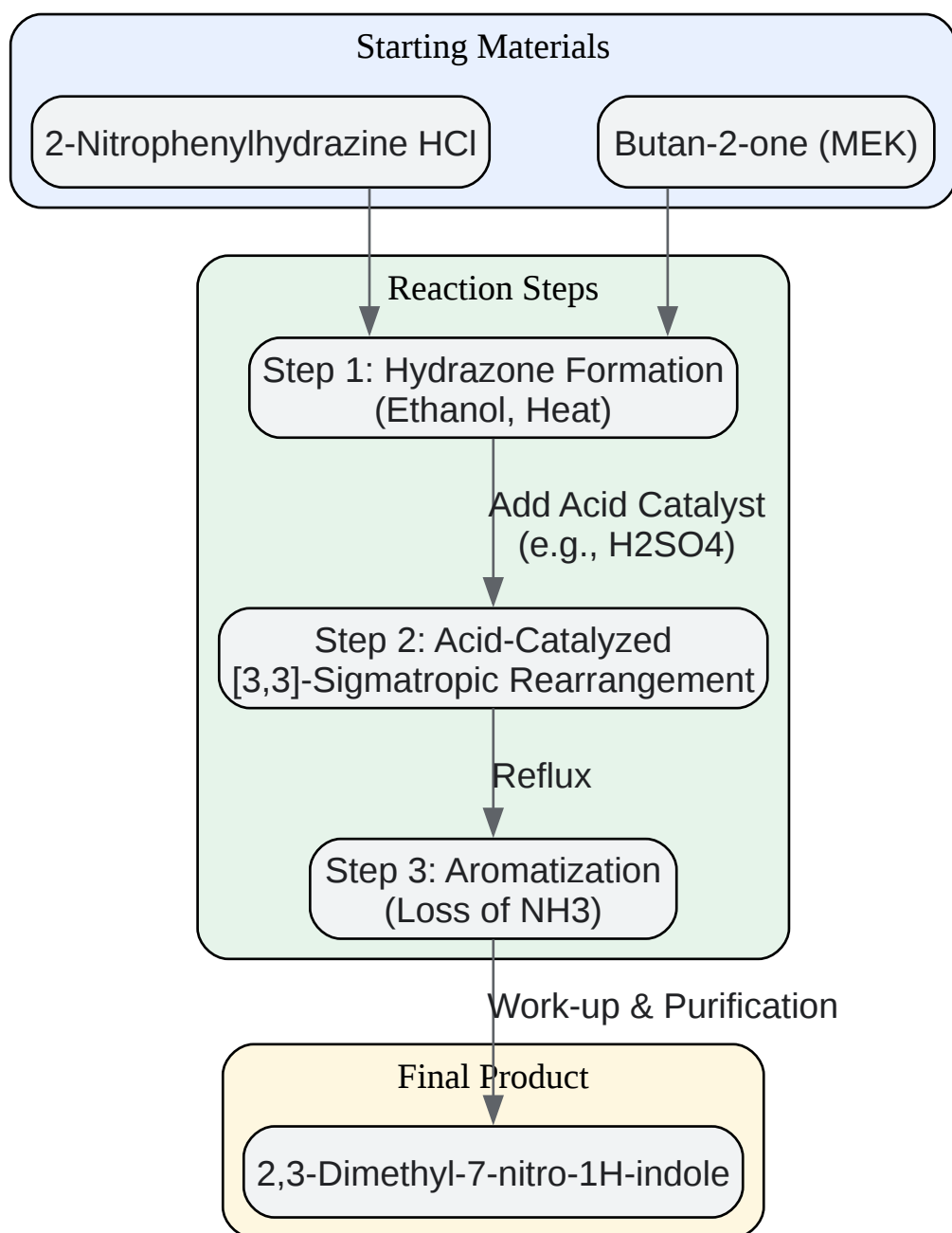
- 2-Nitrophenylhydrazine hydrochloride
- Butan-2-one (Methyl Ethyl Ketone, MEK)
- Ethanol (or other suitable solvent like acetic acid)
- Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)
- Sodium Bicarbonate solution
- Ice bath

Step-by-Step Methodology:

- **Hydrazone Formation:** Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add butan-2-one in a slight molar excess. Gently warm the mixture for a short period (e.g., 15-30 minutes) to form the corresponding hydrazone. The reaction can be monitored by TLC.
- **Cyclization (Indolization):** Cool the reaction mixture containing the hydrazone. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄) while maintaining a low

temperature with an ice bath.

- **Heating:** After the addition of the catalyst, heat the mixture to reflux for several hours. The optimal time and temperature depend on the specific acid catalyst used and should be determined empirically. The progress of the indolization can be monitored by TLC.
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The crude product may precipitate.
- **Neutralization:** Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure **2,3-Dimethyl-7-nitro-1H-indole**.



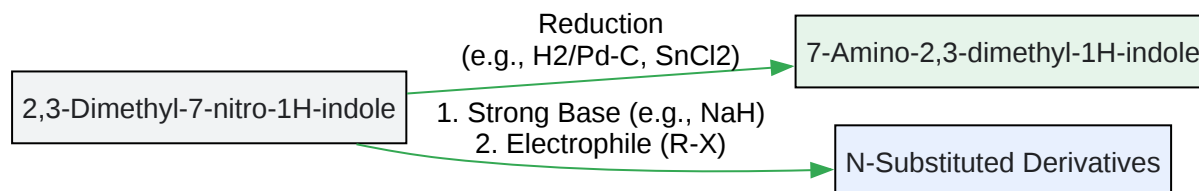
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Caption: Fischer Indole Synthesis workflow.

Chemical Reactivity

The reactivity of **2,3-Dimethyl-7-nitro-1H-indole** is governed by the interplay of its functional groups.

- **Reduction of the Nitro Group:** The most significant reaction pathway for this molecule in drug development is the reduction of the 7-nitro group to a 7-amino group (7-amino-2,3-dimethylindole).[8] This transformation introduces a versatile functional handle that can be used for further derivatization, such as amide bond formation or diazotization. Common reducing agents include SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite. This amino derivative is a key intermediate for building more complex molecules.
- **N-H Acidity and Substitution:** The indole N-H proton is weakly acidic (predicted $\text{pK}_a \sim 14.84$) and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion.[6] This anion can then be alkylated or acylated to introduce substituents at the N-1 position.
- **Electrophilic Aromatic Substitution:** The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the powerful electron-withdrawing effect of the 7-nitro group deactivates the benzene portion of the ring system towards electrophiles. The pyrrole ring remains the more reactive site, though its reactivity is also attenuated compared to unsubstituted indole.



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Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

While specific biological activity data for **2,3-Dimethyl-7-nitro-1H-indole** itself is limited in public databases, the broader class of 7-nitroindoles serves as a highly valuable scaffold in medicinal chemistry.[3] Therefore, this compound is best viewed as a key building block and a tool for structure-activity relationship (SAR) studies.

- **Neuronal Nitric Oxide Synthase (nNOS) Inhibition:** The 7-nitroindole core is a well-established pharmacophore for potent and selective inhibitors of nNOS.[3] Overproduction of

nitric oxide by nNOS is implicated in various neurological conditions, including stroke and neurodegenerative diseases. **2,3-Dimethyl-7-nitro-1H-indole** can serve as a starting point or fragment for developing novel nNOS inhibitors, where the methyl groups can probe specific hydrophobic pockets in the enzyme's active site.

- **Anticancer Research:** Certain nitroindole derivatives have shown promise as anticancer agents.[3] Their mechanisms can include the inhibition of critical signaling pathways or the stabilization of G-quadruplex DNA structures found in the promoter regions of oncogenes. The 2,3-dimethyl substitution pattern offers a unique steric and electronic profile that could be explored for this application.
- **Chemical Probe and Library Synthesis:** The primary utility of this compound is as a versatile intermediate. The reduction of the nitro group to an amine provides a crucial attachment point for synthesizing libraries of novel compounds.[8] These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads.

Safety, Handling, and Storage

As a laboratory chemical, **2,3-Dimethyl-7-nitro-1H-indole** must be handled with appropriate precautions.

- **Hazard Classification:** According to GHS classifications provided to the European Chemicals Agency (ECHA), the compound is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled (Acute Toxicity, Category 4).[4]
- **Recommended Precautions:** Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to ensure long-term stability.[6]

Conclusion

2,3-Dimethyl-7-nitro-1H-indole is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its confirmed IUPAC identity, well-characterized properties, and

straightforward synthesis via the Fischer indole reaction make it an accessible building block. While its direct biological applications are not yet extensively documented, its true potential lies in its role as a precursor. The strategic placement of the nitro group provides a gateway to the 7-aminoindole scaffold, a key intermediate for developing novel therapeutics targeting areas such as neurological disorders and cancer. This guide provides the foundational technical knowledge required for its effective use in a research and development setting.

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